9,10-Dihydroanthracene

Mechanistic Probe Oxidation Chemistry Hydrogen Atom Transfer

Researchers needing a reliable hydrogen-atom donor face inconsistent reactivity with generic PAHs. 9,10-Dihydroanthracene (DHA) solves this with its uniquely labile 9,10-C-H bonds (BDE ~78 kcal/mol). • Diagnostic HAT probe: Delivers kH/kD ≥35 for unambiguous mechanistic assignment. • Radical mediator: Enables milder reductive cyclizations vs. toluene. • Polymer precursor: Yields microporous materials (≤550 m²/g) or linear, aromatizable backbones. Available in 98%+ purity with global shipping.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 613-31-0
Cat. No. B165752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydroanthracene
CAS613-31-0
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC3=CC=CC=C31
InChIInChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2
InChIKeyWPDAVTSOEQEGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydroanthracene (CAS 613-31-0) Procurement Guide: Core Properties and Industrial Utility


9,10-Dihydroanthracene (CAS 613-31-0) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H12 [1]. It is produced by the selective hydrogenation of anthracene at the 9- and 10- positions . As the most common isomer among dihydroanthracenes, it is a colorless to white crystalline solid [REFS-1, REFS-2]. Its key physical properties include a melting point range of 103–107 °C, a boiling point of 312 °C, and a density of 0.88 g/mL at 25 °C [REFS-3, REFS-4]. It is soluble in common organic solvents but has very low water solubility (1.332 mg/L at 24.59 °C) . The compound is widely utilized as a hydrogen-donor solvent and as a mechanistic probe in oxidation studies [REFS-1, REFS-6].

9,10-Dihydroanthracene (CAS 613-31-0) Scientific Selection Rationale: Why Analogs Cannot Substitute


Generic substitution of 9,10-Dihydroanthracene (DHA) with other polycyclic aromatic hydrocarbons (PAHs) or even its own isomers (e.g., 1,4-dihydroanthracene) is not scientifically viable due to profound differences in reactivity, molecular conformation, and application-specific performance. The unique 9,10-dihydro substitution pattern creates a non-aromatic central ring, yielding a specific C-H bond dissociation energy (estimated at 78 kcal mol⁻¹) that is critical for its role as a hydrogen-atom donor [REFS-1, REFS-2]. This structural feature leads to a markedly different kinetic isotope effect and regioselectivity profile compared to compounds like xanthene or fluorene, directly impacting outcomes in mechanistic studies, polymerization processes, and hydrogen storage applications [REFS-3, REFS-4]. The evidence presented in the following sections quantifies these critical differentiations, demonstrating why selecting the precise 9,10-isomer is essential for experimental reproducibility and process efficiency.

9,10-Dihydroanthracene (CAS 613-31-0) Comparative Performance Data for Procurement Decisions


Kinetic Isotope Effect (KIE) in Oxidation: DHA vs. DHA-d4

In oxidation reactions with a ruthenium(IV)-oxo complex, 9,10-Dihydroanthracene (DHA) exhibits an exceptionally large primary kinetic isotope effect (KIE) of kH/kD ≥ 35 ± 1 when compared to its fully deuterated analog (DHA-d4) at the 9,10-positions [1]. This value is significantly higher than the KIEs observed for xanthene (13.4 ± 1.0) and tetralin, underscoring a substantial quantum mechanical tunneling component in the hydrogen atom transfer step that is uniquely pronounced in DHA [REFS-1, REFS-2].

Mechanistic Probe Oxidation Chemistry Hydrogen Atom Transfer

C-H Bond Dissociation Energy (BDE): DHA vs. Other Hydrogen Donors

The C-H bond dissociation energy (BDE) for the 9- and 10- positions in 9,10-Dihydroanthracene is estimated at 78 kcal mol⁻¹ [1]. This value is notably lower than that of other common hydrogen-atom donors such as toluene (BDE ≈ 89 kcal mol⁻¹) and cyclohexene (BDE ≈ 81 kcal mol⁻¹) [2], making DHA a more facile source of hydrogen atoms in radical chain reactions and transfer hydrogenations.

Hydrogen Donor Bond Strength Catalysis

Polymer Surface Area: DHA-Based Polymer vs. Other Porous Organic Polymers

A vinyl-addition polynorbornene containing a 9,10-dihydroanthracene moiety was synthesized and exhibited a high specific surface area of up to 550 m² g⁻¹, as determined by low-temperature nitrogen adsorption . This is competitive with other microporous polymers, and in one study, a Tröger base polymer derived from a tetramethyl-9,10-dihydroanthracene monomer demonstrated a BET surface area of 368.6 m²/g [1], highlighting the utility of the DHA scaffold in creating materials with significant porosity for potential applications in gas storage and separation.

Porous Polymers Gas Adsorption Materials Science

Regioselectivity in Polymer Synthesis: DHA vs. Anthracene

In the synthesis of main-chain polymers, 9,10-Dihydroanthracene derivatives undergo regioselective alkylation exclusively at the 9,10-positions, enabling the creation of well-defined, linear polymer architectures [1]. In contrast, anthracene (its fully aromatic counterpart) undergoes polymerization with less regiocontrol, often leading to cross-linked or irregular structures. This regioselectivity is demonstrated by the reaction of 1,ω-bis(9,10-dihydro-9-anthryl)alkanes, which yields soluble polymers with molecular weights up to Mn = 10,000 that can be subsequently aromatized [REFS-1, REFS-2].

Polymer Chemistry Regioselective Synthesis Main-Chain Functionalization

9,10-Dihydroanthracene (CAS 613-31-0) Optimized Use Cases Based on Performance Evidence


Mechanistic Probe for Hydrogen Atom Transfer (HAT) Reactions

Utilize 9,10-Dihydroanthracene as a diagnostic substrate to confirm a hydrogen atom transfer (HAT) mechanism in oxidation reactions. The exceptionally large kinetic isotope effect (kH/kD ≥ 35) observed for its oxidation provides a clear, quantifiable signature for a rate-determining HAT step involving significant quantum tunneling, a level of resolution not available with substrates like xanthene or fluorene [1]. This application is directly supported by the kinetic data presented in Evidence Item 1.

Hydrogen Donor in Transfer Hydrogenation and Radical-Mediated Synthesis

Employ 9,10-Dihydroanthracene as a stoichiometric hydrogen-atom donor in radical-mediated cyclizations, reductions, or transfer hydrogenations. Its low C-H bond dissociation energy (estimated at 78 kcal mol⁻¹) facilitates hydrogen abstraction under milder conditions than common alternatives like toluene, potentially improving reaction yields and functional group tolerance [2]. This application is grounded in the thermochemical data presented in Evidence Item 2.

Monomer for High-Surface-Area Microporous Polymers

Leverage 9,10-Dihydroanthracene derivatives as monomers for the synthesis of vinyl-addition or Tröger base polymers with significant microporosity. The resulting materials have demonstrated specific surface areas up to 550 m² g⁻¹, making them candidates for gas storage (e.g., CO₂, H₂), separation, or supercapacitor electrode materials . This application is supported by the polymer surface area data in Evidence Item 3.

Synthesis of Regioselectively Functionalized Polymer Architectures

Incorporate 9,10-Dihydroanthracene into main-chain polymers to achieve precise control over the polymer backbone. The exclusive reactivity of the 9,10-positions allows for the synthesis of linear, soluble polymers that can be subsequently aromatized to introduce anthracene units with a defined spatial arrangement, which is essential for optoelectronic applications [3]. This application is derived from the regioselectivity evidence in Evidence Item 4.

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